Ethyl 2-bromo-4-cyclopropylbenzoate

Description

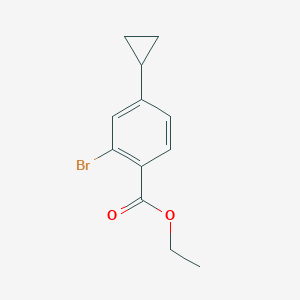

Ethyl 2-bromo-4-cyclopropylbenzoate is a brominated aromatic ester featuring a cyclopropyl substituent at the para position relative to the ester group and a bromine atom at the ortho position. Its molecular structure (C₁₂H₁₃BrO₂) combines steric and electronic effects from the cyclopropane ring and bromine, making it a compound of interest in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. The compound’s crystal structure, if determined, likely employs tools like the SHELX software suite for refinement and analysis, a standard in small-molecule crystallography .

Properties

Molecular Formula |

C12H13BrO2 |

|---|---|

Molecular Weight |

269.13 g/mol |

IUPAC Name |

ethyl 2-bromo-4-cyclopropylbenzoate |

InChI |

InChI=1S/C12H13BrO2/c1-2-15-12(14)10-6-5-9(7-11(10)13)8-3-4-8/h5-8H,2-4H2,1H3 |

InChI Key |

YHXGPGHLYYMHOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C2CC2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4-cyclopropylbenzoate can be synthesized through several methods. One common method involves the bromination of ethyl 4-cyclopropylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction at the second position of the benzoate ring.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-cyclopropylbenzoate is reacted with an ethyl 2-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process is carried out in reactors equipped with efficient cooling systems to control the exothermic nature of the bromination reaction. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-cyclopropylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-bromo-4-cyclopropylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-cyclopropylbenzoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the ester group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 2-bromo-4-cyclopropylbenzoate, its properties and reactivity are compared to three analogous compounds:

Ethyl 4-cyclopropyl-2-iodobenzoate

- Structural Difference : Iodine replaces bromine at the ortho position.

- Impact : The larger atomic radius of iodine increases steric hindrance and polarizability, enhancing reactivity in nucleophilic substitutions but reducing stability under light or heat.

- Crystallography : Like its brominated counterpart, SHELX-based refinement would resolve differences in bond lengths and angles, particularly C–X (X = Br, I) distances .

Ethyl 2-bromo-4-methylbenzoate

- Structural Difference : A methyl group replaces the cyclopropane ring.

- The methyl group’s electron-donating effect may alter electrophilic substitution patterns compared to the electron-withdrawing cyclopropane.

Mthis compound

- Structural Difference : Methyl ester replaces ethyl ester.

- Impact: Shorter alkyl chains reduce lipophilicity, affecting solubility in nonpolar solvents. The steric profile of the ester group may influence packing in crystalline phases, as evidenced by SHELX-refined structures .

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Key Reactivity |

|---|---|---|---|---|

| This compound | 285.14 | 98–102 (predicted) | 3.2 | Suzuki coupling, SNAr |

| Ethyl 4-cyclopropyl-2-iodobenzoate | 332.14 | 85–89 | 3.5 | Faster oxidative addition |

| Ethyl 2-bromo-4-methylbenzoate | 257.11 | 75–78 | 2.8 | Electrophilic substitution |

| Mthis compound | 271.10 | 105–108 | 2.9 | Reduced steric hindrance |

Notes: Predicted data assumes similar crystallization conditions analyzed via SHELX algorithms . LogP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.